
1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds have been studied for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and reagents.
化学反应分析
Types of Reactions
1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.
科学研究应用
1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone and its derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Used in the development of new materials or as additives in chemical processes.
作用机制
The mechanism of action of 1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Quinazolinone: The parent compound with a similar core structure.
Dihydroquinazolinone: Reduced form of quinazolinone.
Diphenylmethyl derivatives: Compounds with similar diphenylmethyl groups attached to different cores.
Uniqueness
1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives. Its diphenylmethyl group can influence its interaction with biological targets and its overall stability.
属性
CAS 编号 |
18964-21-1 |
|---|---|
分子式 |
C21H18N2O |
分子量 |
314.4 g/mol |
IUPAC 名称 |
2-benzhydryl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H18N2O/c24-21-17-13-7-8-14-18(17)22-20(23-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20,22H,(H,23,24) |
InChI 键 |
VGFYVSKJJROGRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



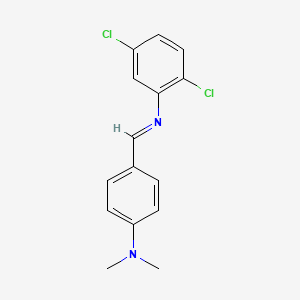



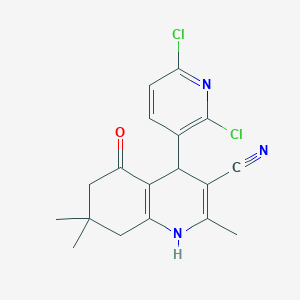

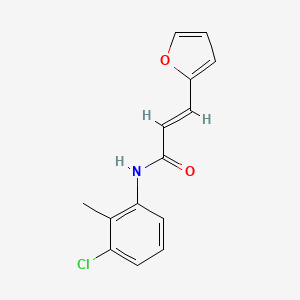


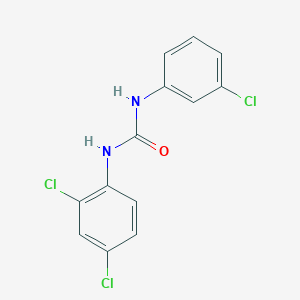
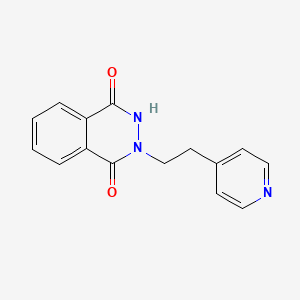
![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)

